1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-23-17(25)6-5-16(22-23)24-9-7-12(8-10-24)18(26)21-19-20-14-4-3-13(30(2,27)28)11-15(14)29-19/h3-6,11-12H,7-10H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRWWLPUABCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Structural Overview
The compound features several key structural components:
- Pyridazinone ring : A six-membered heterocyclic structure.
- Thiazole moiety : Known for its diverse biological properties.
- Piperidine carboxamide group : Imparts additional pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit enzymes involved in disease pathways, such as kinases and proteases.
- Receptor modulation : It can bind to various receptors, altering their activity and leading to downstream effects that can inhibit tumor growth or microbial proliferation .
Anticancer Activity
Research has indicated that derivatives of the thiazole and pyridazinone structures exhibit significant anticancer properties. For instance:
- Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. Specifically, certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
While some thiazole derivatives have shown antimicrobial properties, the specific compound has not been extensively characterized for this activity. However, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Properties
Certain analogs of thiazole-linked compounds have been evaluated for anticonvulsant activity. For example:
- A study revealed that thiazole-integrated compounds exhibited protective effects in seizure models with effective doses indicating potential therapeutic applications in epilepsy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the thiazole ring significantly affect potency and selectivity against cancer cell lines.
- Positioning of Functional Groups : The placement of electron-withdrawing groups enhances cytotoxicity, while electron-donating groups may reduce it .
Data Tables
| Activity Type | Example Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Thiazole derivatives | < 10 | Effective against leukemia cell lines |
| Antimicrobial | Related thiazole compounds | Not specified | Limited data on antimicrobial efficacy |
| Anticonvulsant | Thiazole-integrated compounds | 18.4 | Effective in seizure models |
Case Studies
- Anticancer Efficacy : A derivative similar to this compound was tested against HCT-15 colon carcinoma cells, showing remarkable inhibition of cell proliferation.
- Seizure Protection : In a study involving PTZ-induced seizures, a thiazole-linked analog provided significant protection with a high therapeutic index.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what purification methods are recommended?
Answer:
The synthesis involves three key steps:
Pyridazinone Core Formation : The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety is synthesized via cyclization of substituted hydrazines with diketones or via oxidation of dihydropyridazines .
Benzo[d]thiazole Sulfonation : The 6-(methylsulfonyl)benzo[d]thiazole group is prepared by sulfonating 6-mercaptobenzothiazole derivatives using methylsulfonyl chloride under basic conditions .
Coupling Reaction : The piperidine-4-carboxamide linker connects the two moieties via amide bond formation, typically using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolating high-purity products .
Advanced: How can steric hindrance from the methylsulfonyl group impact coupling efficiency during synthesis?
Answer:
The methylsulfonyl group on the benzo[d]thiazole ring introduces steric bulk, which may slow amide bond formation. To mitigate this:
- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .
- Catalytic Activation : Employ microwave-assisted synthesis to reduce reaction time and improve yields .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., excess piperidine-carboxylic acid derivative) to drive the reaction to completion .
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Answer:
- NMR Spectroscopy :
- 1H NMR : Assign signals for the pyridazinone ring (δ 6.5–7.5 ppm), methylsulfonyl group (δ 3.2–3.4 ppm), and piperidine protons (δ 1.5–3.0 ppm) .
- 13C NMR : Identify carbonyl carbons (δ 165–175 ppm) and sulfonyl carbon (δ 45–50 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments for the piperidine ring?
Answer:
The piperidine ring’s chair conformation can lead to overlapping NMR signals. X-ray crystallography provides unambiguous confirmation of:
- Ring Puckering : Analyze torsion angles to distinguish axial/equatorial substituents.
- Hydrogen Bonding : Identify interactions (e.g., between the carboxamide and sulfonyl groups) that stabilize the crystal lattice .
Note : Crystallization requires slow evaporation from dichloromethane/methanol mixtures, and data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyridazine-based kinase inhibitors .
- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced: How can molecular docking predict target binding modes despite the compound’s structural complexity?
Answer:
- Ligand Preparation : Generate 3D conformers (e.g., using Open Babel) and assign protonation states at physiological pH .
- Protein Selection : Prioritize targets with known pyridazine/sulfonamide interactions (e.g., carbonic anhydrase IX) .
- Docking Workflow : Use AutoDock Vina with flexible residues in the binding pocket. Validate poses via molecular dynamics simulations (100 ns trajectories) to assess stability .
Basic: What analytical methods are recommended for quantifying trace impurities in bulk samples?
Answer:
- HPLC-UV : Use a C18 column (acetonitrile/0.1% TFA gradient) to separate impurities. Detect at 254 nm .
- LC-MS/MS : Identify impurities (e.g., des-methyl or sulfone oxidation byproducts) via fragmentation patterns .
- Limits : Follow ICH Q3A guidelines (e.g., ≤0.15% for unidentified impurities) .
Advanced: How can contradictory bioactivity data between similar compounds be resolved?
Answer:
- Structural Comparisons : Overlay 3D structures (e.g., using PyMOL) to identify substituent effects on binding .
- Assay Replication : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL database) to identify trends in potency/selectivity .
Basic: What computational tools can predict this compound’s physicochemical properties?
Answer:
- LogP/D Solubility : Use SwissADME or MarvinSuite for lipophilicity/aqueous solubility estimates .
- pKa Prediction : ADMET Predictor or ACD/Labs to determine ionizable groups (e.g., piperidine nitrogen: pKa ~8.5) .
- Bioavailability : Apply the Rule of Five (molecular weight <500, LogP <5) via online tools like Molinspiration .
Advanced: How does the methylsulfonyl group influence metabolic stability in preclinical studies?
Answer:
- CYP450 Interactions : The sulfonyl group may reduce metabolism by CYP3A4 (common oxidation site) due to electron-withdrawing effects .
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to calculate half-life .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect sulfone reduction or glucuronidation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
